4,4-Piperidinediol hydrochloride
Overview
Description
4,4-Piperidinediol hydrochloride is a synthetic organic compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is a white crystalline solid, soluble in water, and stable under normal conditions. This compound is primarily used as an intermediate in the production of various drugs and organic compounds .
Mechanism of Action
Target of Action
4,4-Piperidinediol hydrochloride is primarily used as an intermediate in the production of various drugs and organic compounds . It is known to be a precursor for the synthesis of P-gp inhibitors , which are compounds that modulate the activity of P-glycoprotein. P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption and distribution of many drugs in the body.
Mode of Action
When used as a precursor in the synthesis of p-gp inhibitors, it contributes to the modulation of p-glycoprotein activity, potentially increasing drug absorption .
Biochemical Pathways
This compound is involved in the synthesis of pharmaceutical compounds through various biochemical pathways . For instance, it plays a crucial role in the synthesis of P-gp inhibitors, which can modulate the activity of P-glycoprotein and affect drug absorption .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption and distribution in the body.
Result of Action
As an intermediate, the molecular and cellular effects of this compound are largely dependent on the final compounds it is used to synthesize . For instance, when used in the synthesis of P-gp inhibitors, it can contribute to increased drug absorption by modulating the activity of P-glycoprotein .
Action Environment
The action of this compound can be influenced by various environmental factors. It is stable under normal conditions and soluble in water . It may decompose or degrade when exposed to light, moisture, or elevated temperatures for long periods . Therefore, it should be stored in a cool, dark, and dry place for optimal stability .
Biochemical Analysis
Biochemical Properties
4,4-Piperidinediol hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of piperazine-containing drugs such as fentanyl analogs . It interacts with various enzymes and proteins during these reactions. For instance, it can act as a precursor for the synthesis of P-glycoprotein (P-gp) inhibitors, which modulate the activity of P-gp and can increase drug absorption . Additionally, this compound is involved in the development of drugs for treating diseases like cancer, bacterial infections, and neurological disorders .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of P-glycoprotein, which plays a crucial role in drug transport and resistance in cells . This modulation can lead to changes in drug absorption and efficacy, impacting the overall cellular response to treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain enzymes involved in drug metabolism, thereby enhancing the bioavailability of therapeutic agents . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade when exposed to light, moisture, or elevated temperatures for extended periods . This degradation can decrease its purity and potency, affecting its long-term efficacy in biochemical reactions . Therefore, it is essential to store this compound in a cool, dark, and dry place to maintain its stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to specific organs . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors during these processes . It can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be transported by P-glycoprotein, influencing its distribution and efficacy in target tissues .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Piperidinediol hydrochloride involves reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas . This reaction yields piperazine diol monohydrochloride, which is then crystallized to produce the desired product . The overall yield of this reaction is relatively high, generally around 80% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored in a cool, dark, and dry place to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 4,4-Piperidinediol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions may involve nucleophiles like sodium hydroxide or halogenating agents.
Major Products: The major products formed from these reactions include various piperidine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
4,4-Piperidinediol hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Piperidone Hydrochloride Monohydrate:
1-Methyl-4-piperidinol Hydrochloride: Another derivative of piperidine used in organic synthesis.
Uniqueness: 4,4-Piperidinediol hydrochloride stands out due to its versatility in organic synthesis and its role as a key intermediate in the production of various drugs. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
piperidine-4,4-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOLKFJNJCOALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Piperidone monohydrate hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20087 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
40064-34-4 | |
Record name | 4,4-Piperidinediol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40064-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-piperidinediol, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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